molecular formula C10H19NO B1343773 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane CAS No. 374794-94-2

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Katalognummer B1343773
CAS-Nummer: 374794-94-2
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: QLDPRSSIBTVEJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of various spirocyclic compounds has been explored in the provided studies. In one study, a three-component condensation involving anisole, 1,2-epoxy-2-methylpropane, and nitriles in the presence of concentrated sulfuric acid led to the formation of 3,3,7-trimethyl-1-methylthio-2-azaspiro[4.5]deca-1,6,9-trien-8-one . Another study describes the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, which includes the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and an iodine-initiated aminocyclization to form the azaspirocycle . Additionally, the synthesis of all four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane was achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate, with dianion alkylation as a key step . Lastly, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal yielded isomeric condensation products, showcasing the reactivity of spirocyclic compounds with active methylene groups .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro-carbon atom, which is a quaternary carbon atom that is the junction of two rings. In the case of 3,3,7-trimethyl-1-methylthio-2-azaspiro[4.5]deca-1,6,9-trien-8-one, the presence of an asymmetric spiro-carbon atom is confirmed by the splitting of signals from diastereotopic protons in the H NMR spectrum . The synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane further illustrates the complexity and stereochemical considerations in the molecular structure of spirocyclic compounds .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including rearrangements and condensation reactions. For instance, spiro compounds formed in reactions with ethyl cyanoacetate and cyanoacetamide undergo dienone-phenol rearrangement during isolation . The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal demonstrates the reactivity of spirocyclic compounds with active methylene groups, leading to the formation of isomeric condensation products .

Physical and Chemical Properties Analysis

The physical properties of spirocyclic compounds, such as melting points, can be determined through experimental procedures. For example, the melting point of 3,3,7-trimethyl-1-methylthio-2-azaspiro[4.5]deca-1,6,9-trien-8-one was found to be between 63-64°C . The chemical properties, such as reactivity and stability, are influenced by the presence of functional groups and the molecular structure. The IR spectrum provides insights into the functional groups present in the compound, with characteristic peaks corresponding to different bonds . The NMR spectrum reveals information about the hydrogen environment in the molecule, which is crucial for understanding the molecular structure and stereochemistry .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

"2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane" derivatives have been investigated for their potential as muscarinic agonists, which are compounds that can mimic the action of the neurotransmitter acetylcholine on muscarinic receptors. These receptors play a crucial role in the central nervous system. For example, Tsukamoto et al. (1995) synthesized a series of 1-oxa-8-azaspiro[4.5]decanes, assessing them as M1 muscarinic agonists for the treatment of Alzheimer's-type dementia. Their studies revealed compounds with potent muscarinic activities both in vitro and in vivo, highlighting the therapeutic potential of these compounds in treating cognitive impairments associated with Alzheimer's disease Tsukamoto et al., 1995.

Synthetic Organic Chemistry

In synthetic organic chemistry, the unique spirocyclic structure of "this compound" and its analogs offer intriguing possibilities for the synthesis of complex molecules. Mai et al. (2010) described the synthesis of a related compound, 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, showcasing the versatility of these spirocyclic structures in organic synthesis Mai et al., 2010. Another study by Sinibaldi and Canet (2008) reviewed various synthetic strategies for spiroaminals, highlighting the significance of 1-oxa-8-azaspiro[4.5]decane derivatives in the synthesis of biologically active compounds Sinibaldi & Canet, 2008.

Safety and Hazards

The compound is classified under GHS07 and carries the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

The compound and its derivatives have potential applications in the development of brain imaging agents for σ1 receptors . Further structural modifications could lead to the development of potential brain imaging agents for σ1 receptors .

Eigenschaften

IUPAC Name

2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)3-4-10(12-9)5-7-11-8-6-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPRSSIBTVEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(O1)CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (10 ml) was added to a solution of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate (from step (iv) above; 3.9 g, 13.57 mmol) in dichloromethane (10 ml) and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (90:10:1) to give the title compound (2.04 g, 89%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.